molecular formula C8H13ClN4O B15300061 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide

Cat. No.: B15300061
M. Wt: 216.67 g/mol
InChI Key: XTNXKMONZACRNG-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Chemical Reactions Analysis

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxone, sodium chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in the parasite . The binding of the compound to this enzyme inhibits its activity, leading to the death of the parasite. Similar mechanisms are observed in its antimalarial activity, where it targets key enzymes in the Plasmodium species .

Comparison with Similar Compounds

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and chloro groups, which contribute to its distinct pharmacological properties.

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanamide

InChI

InChI=1S/C8H13ClN4O/c1-8(11,7(10)14)2-3-13-5-6(9)4-12-13/h4-5H,2-3,11H2,1H3,(H2,10,14)

InChI Key

XTNXKMONZACRNG-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)Cl)(C(=O)N)N

Origin of Product

United States

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